molecular formula C12H12F3NO B3040548 4-(2,4-Dimethylanilino)-1,1,1-trifluorobut-3-en-2-one CAS No. 215654-87-8

4-(2,4-Dimethylanilino)-1,1,1-trifluorobut-3-en-2-one

Cat. No. B3040548
CAS RN: 215654-87-8
M. Wt: 243.22 g/mol
InChI Key: DYYPRWHLAFTXSZ-AATRIKPKSA-N
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Description

“4-(2,4-Dimethylanilino)-1,1,1-trifluorobut-3-en-2-one” is a complex organic compound. The 2,4-dimethylaniline component of the compound is a dark brown liquid, which is obtained as a final degradation product of amitraz, a formamide acaricide . It is an environmentally stable compound, which is found to be oncogenic, mutagenic and genotoxic in nature .


Synthesis Analysis

The synthesis of 2,4-dimethylaniline derivatives involves the reaction of 2,4-dimethylaniline with N-bromosuccinimide, which affords the ortho-brominated derivative 2-bromo-4,6-dimethylaniline . Alkylation of two equivalents of 2,4-dimethylaniline with 1,2-dibromoethane also affords a separable mixture of N,N0-bis(2,4-dimethylphenyl)piperazine .


Molecular Structure Analysis

Crystallographic studies of nitrogen-containing small molecules aid in the elucidation of their structure–activity relationships and modes of aggregation . The crystal structure of 2-(2,4-dimethylanilino)-3-methyl-6-diethylaminofluorane has been determined by single crystal X-ray diffraction method .


Chemical Reactions Analysis

2,4-Dimethylaniline can undergo oxidative degradation, to form a series of hydroxylated aromatic amines, in the presence of ultraviolet-visible light or hydrogen peroxide . It is also known to react with 2,4-dinitrochlorobenzene in aprotic solvent .


Physical And Chemical Properties Analysis

2,4-Dimethylaniline is a dark brown colored liquid with a boiling point of 218 °C and a melting point of -14.3 °C . It has a density of 0.98 g/mL at 25 °C .

Scientific Research Applications

Safety And Hazards

2,4-Dimethylaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible, fatal if inhaled, may cause damage to organs through prolonged or repeated exposure, and is toxic if swallowed or in contact with skin .

properties

IUPAC Name

(E)-4-(2,4-dimethylanilino)-1,1,1-trifluorobut-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO/c1-8-3-4-10(9(2)7-8)16-6-5-11(17)12(13,14)15/h3-7,16H,1-2H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYPRWHLAFTXSZ-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC=CC(=O)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N/C=C/C(=O)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Dimethylanilino)-1,1,1-trifluorobut-3-en-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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